1-Bromo-4-(propylsulfonyl)naphthalene
Description
Overview of Naphthalene (B1677914) as a Core Aromatic Scaffold in Organic Chemistry
Naphthalene, with the chemical formula C₁₀H₈, is the simplest polycyclic aromatic hydrocarbon (PAH), composed of two fused benzene (B151609) rings. ijpsjournal.comvedantu.com This planar, bicyclic structure contains a ten-pi electron system, conforming to Hückel's rule for aromaticity, which imparts significant resonance stability. ijpsjournal.com In organic chemistry, naphthalene serves as a fundamental building block and a versatile scaffold for the synthesis of a wide array of complex organic molecules. anr.frnumberanalytics.com Its derivatives are integral to the development of pharmaceuticals, dyes, and advanced materials. researchgate.netnih.govijrpr.com
The reactivity of naphthalene is greater than that of benzene in electrophilic aromatic substitution reactions. wikipedia.org The molecule has two distinct positions for substitution: the alpha (C1, C4, C5, C8) and beta (C2, C3, C6, C7) positions. Due to the greater stability of the carbocation intermediate formed during the reaction, electrophilic attack preferentially occurs at the alpha position. wikipedia.orgyoutube.com This inherent regioselectivity is a key feature in the functionalization of the naphthalene core. anr.fr
Significance of Sulfonyl Groups in Substituted Naphthalene Systems
The introduction of a sulfonyl group (–SO₂–) into the naphthalene ring system gives rise to naphthalenesulfonyl derivatives, a class of compounds with significant applications. The sulfonyl group is a strongly electron-withdrawing moiety, which significantly influences the electronic properties of the naphthalene scaffold. Naphthalenesulfonic acids and their derivatives are widely used as intermediates in the synthesis of dyes and as surfactants. pharmaguideline.comgoogle.com
In medicinal chemistry, the naphthalenesulfonyl group is a recognized pharmacophore. For instance, derivatives containing this moiety have been investigated as potent enzyme inhibitors. nih.gov Naphthalene-2-sulfonyl chloride is a common reagent used to introduce the sulfonyl group, serving as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly sulfonamides. anshulchemicals.com The incorporation of an aryl sulfone or alkylsulfonyl group can enhance the biological activity and modify the pharmacokinetic properties of a parent molecule. nih.gov
Role of Halogenation, Specifically Bromination, in Naphthalene Reactivity and Synthesis
Halogenation, and particularly bromination, is a fundamental electrophilic aromatic substitution reaction for functionalizing naphthalene. numberanalytics.com The reaction of naphthalene with bromine, typically in a solvent like carbon tetrachloride, readily yields 1-bromonaphthalene (B1665260) as the major product, a consequence of the kinetic preference for substitution at the alpha position. docbrown.infoyoutube.comyoutube.com While catalysts are required for the bromination of less reactive benzene, naphthalene's higher reactivity often allows the reaction to proceed without a catalyst. youtube.com
Bromonaphthalenes are valuable synthetic intermediates. The bromine atom can act as a leaving group in nucleophilic substitution reactions and, more importantly, serves as a handle for carbon-carbon bond formation through various cross-coupling reactions, such as Suzuki and Sonogashira couplings. Polybrominated naphthalenes can be synthesized and are precursors to a range of complex, functionalized naphthalene derivatives that may be difficult to prepare by other means. researchgate.netcardiff.ac.uk
Contextualization of 1-Bromo-4-(propylsulfonyl)naphthalene within Advanced Aryl Sulfone Chemistry and Naphthalene Functionalization
This compound is a bifunctional molecule that embodies the chemical principles of both halogenation and sulfonylation of the naphthalene core. Its structure, featuring a bromine atom and a propylsulfonyl group at the 1 and 4 positions, respectively, places it at the intersection of advanced aryl sulfone chemistry and strategic naphthalene functionalization.
The presence of the bromine atom at the C1 position makes the compound a suitable substrate for cross-coupling reactions, allowing for the introduction of a wide variety of substituents to build more complex molecular architectures. Simultaneously, the propylsulfonyl group at the C4 position, being strongly electron-withdrawing, modulates the reactivity of the naphthalene ring and can impart specific biological or material properties. This dual functionality makes this compound a potentially valuable intermediate in the synthesis of targeted molecules for applications in medicinal chemistry and materials science, where fine-tuning of electronic and steric properties is crucial. nih.govnih.gov
Chemical Compound Data
The following tables provide key identifiers and properties for this compound and related precursor compounds.
Table 1: Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 1394021-61-4 | bldpharm.com |
| Molecular Formula | C₁₃H₁₃BrO₂S | nih.gov |
| PubChem CID | 97034271 | nih.gov |
| Classification | Organic Building Blocks, Bromides, Sulfones, Aryls | bldpharm.com |
Table 2: Properties of Related Naphthalene Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature | Source |
| 1-Bromonaphthalene | 90-11-9 | C₁₀H₇Br | 207.07 | Precursor for brominated naphthalenes | nist.gov |
| 1-Bromo-4-methylnaphthalene | 6627-78-7 | C₁₁H₉Br | 221.09 | Potential precursor for side-chain functionalization | sigmaaldrich.com |
| 1-Bromo-4-fluoronaphthalene | 341-41-3 | C₁₀H₆BrF | 225.06 | Halogenated naphthalene derivative | sigmaaldrich.com |
| Naphthalene-2-sulfonyl chloride | 93-11-8 | C₁₀H₇ClO₂S | 226.68 | Sulfonylating agent | anshulchemicals.com |
| 1-Bromo-4-ethanesulfonyl-naphthalene | Not Available | C₁₂H₁₁BrO₂S | 315.18 | Closely related sulfone derivative | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H13BrO2S |
|---|---|
Molecular Weight |
313.21 g/mol |
IUPAC Name |
1-bromo-4-propylsulfonylnaphthalene |
InChI |
InChI=1S/C13H13BrO2S/c1-2-9-17(15,16)13-8-7-12(14)10-5-3-4-6-11(10)13/h3-8H,2,9H2,1H3 |
InChI Key |
XUUNNCBRCCGVQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromo 4 Propylsulfonyl Naphthalene and Analogous Structures
Precursor Synthesis: Halogenation of Naphthalene (B1677914) Derivatives
The initial and critical phase in the synthesis of 1-bromo-4-(propylsulfonyl)naphthalene often involves the regioselective bromination of a naphthalene core. The position of the bromine atom is a key determinant for the subsequent introduction of the sulfonyl group.
Direct Bromination Approaches for Monobrominated Naphthalenes (e.g., 1-Bromonaphthalene (B1665260) synthesis)
The direct bromination of naphthalene is a fundamental method for producing brominated naphthalenes. The reaction of naphthalene with bromine typically yields 1-bromonaphthalene as the major product. This electrophilic aromatic substitution reaction is often carried out in a solvent such as carbon tetrachloride or dichloromethane (B109758). cardiff.ac.uk The regioselectivity towards the 1-position (α-position) is kinetically favored over the 2-position (β-position).
The use of solid catalysts can influence the product distribution. For instance, the bromination of naphthalene with bromine in dichloromethane over certain solid catalysts has been investigated for the production of 1-bromonaphthalene and other brominated derivatives. researchgate.net The reaction conditions, including temperature and the choice of catalyst, play a significant role in determining the ratio of α- to β-isomers. researchgate.net
| Reactant | Reagent | Solvent | Product(s) | Yield | Reference |
| Naphthalene | Bromine (Br₂) | Dichloromethane (DCM) | 1-Bromonaphthalene, 1,4-Dibromonaphthalene, etc. | Varies | researchgate.net |
| Naphthalene | Bromine (Br₂) over KSF clay | - | 1,4,6-Tribromonaphthalene, 1,4-Dibromonaphthalene, 1,5-Dibromonaphthalene | 66% (tribromo) | cardiff.ac.uk |
Indirect Bromination Strategies (e.g., Bromodeboronation)
Indirect methods offer an alternative route to achieve specific regioselectivity that may be difficult to obtain through direct bromination. One such powerful technique is bromodeboronation. This reaction involves the conversion of an arylboronic acid to an aryl bromide. For naphthalene derivatives, this means that a strategically placed boronic acid group can be replaced with a bromine atom.
The synthesis of the required precursor, such as 1-naphthalenylboronic acid, is a key first step. cymitquimica.com This intermediate can then undergo bromodeboronation. An efficient method for this transformation involves the use of copper(II) bromide (CuBr₂) in water, which offers a ligand-free and base-free reaction condition with good functional group tolerance. researchgate.net This approach provides a high-yielding pathway to aryl bromides from their corresponding boronic acids. researchgate.net
| Substrate | Reagent | Conditions | Product | Advantages | Reference |
| Arylboronic Acid | Copper(II) Bromide (CuBr₂) | Water | Aryl Bromide | Ligand-free, base-free, high yield | researchgate.net |
Regioselective Bromination in the Presence of Activating/Deactivating Groups
The presence of existing substituents on the naphthalene ring significantly influences the position of subsequent electrophilic substitution reactions like bromination. The principles of regioselectivity in naphthalene functionalization are critical for synthesizing specifically substituted compounds. researchgate.net
Electron-donating (activating) groups and electron-withdrawing (deactivating) groups direct incoming electrophiles to different positions on the naphthalene ring system. For a 1-substituted naphthalene, the regioselectivity of further substitution is a complex interplay of electronic and steric effects. Generally, activating groups will direct incoming electrophiles to the same ring, often at the 4-position, while deactivating groups will direct them to the other ring, typically at the 5- or 8-positions.
The development of regioselective synthesis methods for polysubstituted naphthalenes is an active area of research, with various strategies being employed to control the position of halogenation. researchgate.net For example, palladium-catalyzed C-H halogenation of 1-naphthaldehydes has been shown to exhibit tunable regioselectivity. researchgate.net Without an additive, the reaction favors C8-halogenation, whereas the formation of an aromatic imine intermediate can switch the reactivity to the C2-position. researchgate.net
Strategies for Carbon-Sulfur Bond Formation in Aryl Sulfones
The formation of the aryl sulfone moiety is the second key synthetic challenge. This can be accomplished through several methods, most notably by the oxidation of a corresponding thioether or by the direct reaction of a sulfinate salt with an electrophile.
Oxidation of Thioethers and Sulfides to Sulfones
A common and effective method for preparing sulfones is the oxidation of the corresponding thioether. In the context of this compound, this would involve the synthesis of an intermediate, 1-bromo-4-(propylthio)naphthalene, which is then oxidized.
Various oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule. The oxidation process typically proceeds through a sulfoxide (B87167) intermediate, and controlling the reaction conditions is crucial to prevent over-oxidation or unwanted side reactions. rsc.orgcapes.gov.br Electrochemical oxidation has also been explored as a method for converting thioethers to sulfones. rsc.orgcapes.gov.br The oxidation of thioether-substituted dinaphthopentalenes to their corresponding sulfones has been successfully demonstrated, highlighting the applicability of this method to complex naphthalene-based systems. researchgate.net The oxidation of β-naphthyl-β-sulfanyl ketones to the corresponding sulfones has also been reported. nih.govsemanticscholar.org
| Substrate Type | Oxidation Method | Outcome | Significance | Reference |
| Thioether | Electrochemical Oxidation | Sulfone | Scalable process, potential for API synthesis | rsc.orgcapes.gov.br |
| Thioether-substituted dinaphthopentalenes | Chemical Oxidation | Sulfone-substituted dinaphthopentalenes | Demonstrates applicability to complex naphthyl systems | researchgate.net |
| β-Naphthyl-β-sulfanyl ketones | Chemical Oxidation | β-Naphthyl-β-sulfonyl ketones | Provides access to sulfonylated bioactive scaffolds | nih.govsemanticscholar.org |
Reaction of Sulfinate Salts with Electrophiles
An alternative and direct route to aryl sulfones is the reaction of a sulfinate salt with an appropriate electrophile. For the synthesis of this compound, this could involve the reaction of a 1-bromonaphthalene derivative with a propylsulfinate salt or, more likely, the reaction of a 1-bromo-4-halonaphthalene with a sulfinate salt, followed by subsequent functionalization.
The coupling of sulfinate salts with aryl halides is a well-established method for forming C-S bonds. Sodium sulfinates are powerful building blocks in the synthesis of various organosulfur compounds. rsc.org For instance, the synthesis of aryl sulfones can be achieved through the reaction of sodium sulfinates with vinyl tosylates catalyzed by palladium. rsc.org This highlights the versatility of sulfinate salts in cross-coupling reactions to form sulfones.
Nucleophilic Substitution Reactions Involving Sulfonyl Chlorides
A prominent and classical method for the formation of sulfones is the reaction of a sulfonyl chloride with a suitable nucleophile. In the context of this compound, this involves the reaction of 4-bromo-1-naphthalenesulfonyl chloride with a propyl nucleophile, such as a Grignard reagent (propylmagnesium bromide) or an organolithium reagent. orgsyn.orgnih.govwikipedia.org The high reactivity of the sulfonyl chloride group towards nucleophilic attack makes this a feasible approach. wikipedia.org
The reaction proceeds via the attack of the nucleophilic carbon of the propyl reagent on the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of the C-S bond, yielding the desired sulfone. The strength of the carbon-halogen bond, which is a factor in the reactivity of halogenoalkanes, is less of a direct concern here as the key bond formation is at the sulfur center. nih.gov
A critical precursor for this method is 4-bromo-1-naphthalenesulfonyl chloride. Its synthesis can be achieved by the chlorosulfonation of 1-bromonaphthalene. A patented method describes the reaction of 1-bromonaphthalene with chlorosulfonic acid in carbon tetrachloride at low temperatures (0-5°C). The resulting sulfonic acid is then converted to the potassium salt, which is subsequently treated with thionyl chloride to yield 4-bromonaphthalene-1-sulfonyl chloride. patsnap.com
Table 1: Synthesis of 4-Bromo-1-naphthalenesulfonyl chloride
| Step | Reactants | Reagents | Solvent | Temperature | Yield | Reference |
| 1 | 1-Bromonaphthalene | Chlorosulfonic acid | Carbon tetrachloride | 0-5°C, then RT | 81% (as potassium salt) | patsnap.com |
| 2 | Potassium 4-bromonaphthalene-1-sulfonate | Thionyl chloride | - | - | - | patsnap.com |
Transition Metal-Catalyzed Coupling Reactions for Sulfone Synthesis
Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-sulfur bonds with high efficiency and functional group tolerance. Palladium, copper, and nickel catalysts are particularly effective in mediating the formation of aryl sulfones.
Palladium-Catalyzed Sulfonylation (e.g., Suzuki-type approaches)
Palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of a wide variety of organic compounds, including those with a naphthalene scaffold. nih.gov In the context of sulfone synthesis, a Suzuki-type coupling can be envisioned between a bromo-naphthalene precursor and a sulfonylating agent. For instance, the reaction of a dihalo-naphthalene, such as 1,4-dibromonaphthalene, with a propanesulfinate salt in the presence of a palladium catalyst could potentially yield this compound. The selective reaction at one of the bromine sites would be a key challenge in this approach.
Desulfitative cross-coupling reactions of sulfonyl chlorides, where they act as aryl halide equivalents, are also catalyzed by palladium. nih.gov Furthermore, palladium-catalyzed hydroarylation of alkynes with sodium sulfinates provides another route to vinyl sulfones, which could potentially be reduced to the target alkyl sulfone. rsc.org
Copper-Catalyzed Sulfonylation
Copper-catalyzed methods have emerged as a cost-effective and efficient alternative for the synthesis of sulfones. These reactions often proceed under mild conditions and exhibit broad substrate scope. researchgate.netgoogle.comrsc.org A general approach involves the coupling of an aryl halide with a sulfinate salt. For the synthesis of this compound, this would involve the reaction of a 1,4-dihalonaphthalene with sodium propanesulfinate in the presence of a copper catalyst.
One-pot syntheses of N-sulfonyl amidines from sulfonyl hydrazines, terminal alkynes, and sulfonyl azides catalyzed by copper have also been reported, showcasing the versatility of copper in forming sulfur-containing compounds. nih.gov Additionally, copper-catalyzed cross-coupling of 1-bromoalkynes with organozinc reagents demonstrates the utility of copper in forming C-C bonds, a principle that can be extended to C-S bond formation. nih.gov
Nickel-Catalyzed Sulfonylation
Nickel catalysis offers a powerful and often more reactive alternative to palladium for cross-coupling reactions, particularly with less reactive electrophiles like aryl chlorides. nih.gov Nickel-catalyzed cross-coupling of aryl halides with alkyl halides has been extensively studied and provides a basis for potential C-S bond formation. nih.gov The general mechanism often involves the formation of an organonickel intermediate which then reacts with the coupling partner.
Convergent and Sequential Synthetic Routes for this compound
Convergent and sequential synthetic strategies offer flexibility and efficiency in the construction of complex molecules like this compound. These routes involve the synthesis of key building blocks that are then combined in the final steps.
Synthesis of Bromo-Naphthalenesulfonyl Halide Intermediates (e.g., 4-Bromo-1-naphthalenesulfonyl chloride)
As previously discussed, 4-bromo-1-naphthalenesulfonyl chloride is a pivotal intermediate for the nucleophilic substitution route. Its synthesis begins with the bromination of naphthalene to form 1-bromonaphthalene. orgsyn.org A well-established procedure for this involves the reaction of naphthalene with bromine in a suitable solvent like carbon tetrachloride. orgsyn.org
Table 2: Synthesis of 1-Bromonaphthalene
| Reactants | Reagents | Solvent | Reaction Time | Yield | Reference |
| Naphthalene | Bromine | Carbon tetrachloride | 12-15 hours | 72-75% | orgsyn.org |
Following the synthesis of 1-bromonaphthalene, the subsequent chlorosulfonation furnishes the desired 4-bromo-1-naphthalenesulfonyl chloride. patsnap.com This intermediate can then be reacted with a propyl nucleophile to complete the synthesis of this compound.
An alternative convergent approach could involve the synthesis of a 4-bromo-naphthalene derivative with a different functional group at the 1-position that can be subsequently converted to the propylsulfonyl group. For example, a patent describes the synthesis of 4-bromo-1-naphthaldehyde (B41720) from 4-bromo-1-methylnaphthalene. google.com This aldehyde could potentially be oxidized to a carboxylic acid and then transformed into the sulfonyl chloride, or subjected to other functional group interconversions to install the propylsulfonyl moiety.
Table 3: Synthesis of 4-Bromo-1-naphthaldehyde
| Starting Material | Key Steps | Key Reagents | Yield | Reference |
| 4-Bromo-1-methylnaphthalene | Bromination of methyl group, followed by Sommelet reaction | N-Bromosuccinimide, Benzoyl peroxide, Hexamethylenetetramine | - | google.com |
Introduction of the Propyl Moiety via Subsequent Functionalization of Sulfonyl Derivatives
The synthesis of aryl alkyl sulfones, including this compound, is frequently accomplished through a stepwise approach. This involves the initial formation of a naphthalene core bearing a sulfur-containing functional group, which is subsequently alkylated to introduce the propyl sidechain.
A primary and well-established method is the S-alkylation of an aryl sulfinate salt. rsc.orgtandfonline.com In the context of the target molecule, this pathway would commence with the synthesis of sodium 4-bromo-1-naphthalenesulfinate. This intermediate would then be reacted with a suitable propylating agent, such as 1-propyl bromide or 1-propyl iodide, to form the final sulfone product via nucleophilic substitution. The reaction is typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which are effective for substitutions involving poorly soluble nucleophiles like sulfinate salts. reddit.com To facilitate the reaction, a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI) can be employed, which often enhances reaction rates and yields. organic-chemistry.orgorganic-chemistry.org
An alternative route begins with a naphthalenesulfonyl chloride, a common and commercially available starting material. nih.govsigmaaldrich.com For instance, 4-bromo-1-naphthalenesulfonyl chloride can be reduced to the corresponding sulfinate salt in situ, which is then alkylated with a propyl halide without isolation.
Another powerful strategy for creating aryl alkyl sulfones is the Friedel-Crafts reaction. This one-step process involves reacting an aryl compound directly with an alkylsulfonyl fluoride (B91410) in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). google.com To synthesize the target compound via this method, 1-bromonaphthalene would be reacted with propanesulfonyl fluoride. This approach offers a direct C-H functionalization pathway to the sulfone.
Table 1: Comparative Overview of Subsequent Functionalization Strategies
| Synthetic Strategy | Key Naphthalene Intermediate | Propyl Source | Typical Reagents & Conditions |
| Alkylation of Sulfinate | Sodium 4-bromo-1-naphthalenesulfinate | Propyl iodide or bromide | DMF or DMSO (solvent), TBAI (catalyst) |
| Reduction and Alkylation | 4-bromo-1-naphthalenesulfonyl chloride | Propyl iodide or bromide | Reductant (e.g., Na₂SO₃), followed by alkylation |
| Friedel-Crafts Sulfonylation | 1-Bromonaphthalene | Propanesulfonyl fluoride | AlCl₃ (catalyst) |
One-Pot and Multicomponent Reaction Strategies for Naphthalene Sulfone Synthesis
Modern synthetic chemistry increasingly favors one-pot and multicomponent reactions (MCRs) that enhance efficiency, reduce waste, and simplify operational procedures by avoiding the isolation of intermediate compounds.
Palladium-catalyzed three-component reactions represent a sophisticated approach to sulfone synthesis. rsc.org These processes can combine an aryl iodide, a sulfonyl unit, and an electrophilic coupling partner in a single pot. rsc.org A hypothetical synthesis of this compound using this logic could involve an appropriately substituted naphthalene, a sulfur dioxide surrogate like DABCO·(SO₂)₂ (DABSO), and a propylating agent under palladium catalysis. acs.org
Another prominent multicomponent strategy is the sulfonylation of alkenes, which assembles β-substituted arylsulfones from readily available materials. documentsdelivered.com These reactions often use potassium metabisulfite (B1197395) (K₂S₂O₅) or DABSO as a sulfur dioxide source, an aryl diazonium salt, and an alkene, proceeding through a radical-mediated mechanism. organic-chemistry.orgdocumentsdelivered.comrsc.org
Furthermore, highly efficient one-pot methods have been developed to convert alcohols directly into aryl sulfones. organic-chemistry.org This is achieved by treating a primary alcohol with reagents like N-bromosuccinimide and triphenylphosphine (B44618) to form an alkyl bromide in situ, which then immediately reacts with a sodium arenesulfinate present in the same reaction vessel. organic-chemistry.orgorganic-chemistry.org This avoids the separate synthesis and purification of alkyl halides.
Table 2: Modern One-Pot and Multicomponent Strategies for Sulfone Synthesis
| Reaction Type | Key Reactants | SO₂ Source | Catalyst/Conditions |
| Palladium-Catalyzed MCR | Aryl iodide, Electrophile | Aminosulfonamide, DABSO | Palladium catalyst, Base |
| Radical Sulfonylation | Alkene, Aryl diazonium salt | K₂S₂O₅, DABSO | Metal-free or Photocatalyst |
| One-Pot from Alcohols | Primary alcohol, Arenesulfinate | N/A | NBS, PPh₃, TBAI |
| Convergent Coupling | Aryl lithium, Aryl halide | DABSO | Copper Ferrite (B1171679) (CuFe₂O₄) |
Optimization of Reaction Conditions and Yields for Complex Naphthalene Sulfones
Maximizing the yield and purity of complex naphthalene sulfones requires careful optimization of various reaction parameters. The choice of catalyst, solvent, temperature, and base can have a profound impact on the reaction's outcome.
Catalyst and Solvent Selection: The catalyst is a critical component in many C-S bond-forming reactions. While palladium rsc.org and copper catalysts nanomaterchem.com are widely used, newer systems employing gold have been developed. Gold-catalyzed sulfonylation of aryl iodides with sodium sulfinates shows excellent functional group tolerance and is particularly effective for aryl iodides bearing electron-donating groups. acs.org The use of recyclable, magnetically separable nanoparticles like copper ferrite (CuFe₂O₄) is also emerging as an inexpensive and environmentally benign option. nanomaterchem.com The solvent plays a crucial role, with polar aprotic solvents like DMF and DMSO often proving superior for S-alkylation reactions. reddit.com In a push towards greener chemistry, water has been successfully used as a solvent for some sulfone syntheses. nanomaterchem.com
Influence of Temperature and Base: Reaction temperature can be a decisive factor in product selectivity. For example, in certain acid-mediated reactions involving arylsulfinic acids, moderate temperatures may favor the desired sulfone, while higher temperatures could promote unwanted side reactions. mdpi.com The selection and stoichiometry of the base, such as potassium carbonate or potassium hydroxide, are also vital for achieving high yields in many coupling protocols. nanomaterchem.com
Substrate and Reagent Effects: The reactivity of the starting materials directly influences the reaction's success. In alkylation reactions, the leaving group ability of the alkylating agent is significant, with iodides generally being more reactive than bromides. reddit.com The electronic properties of the aryl halide substrate also matter; electron-withdrawing groups on the aromatic ring can lower product yields in some catalytic systems, while electron-donating groups may enhance reactivity in others. nanomaterchem.comacs.org
Table 3: Optimization Parameters for Naphthalene Sulfone Synthesis
| Parameter | Variable | Observed Effect on Reaction | Citation |
| Catalyst | Gold (Au) vs. Palladium (Pd) | Gold catalysis can be more effective for electron-rich aryl iodides. | acs.org |
| Copper Ferrite (CuFe₂O₄) | Inexpensive, recyclable catalyst enabling high yields. | nanomaterchem.com | |
| Solvent | Water vs. Organic Solvents | Water can serve as an effective "green" solvent at optimal temperatures. | nanomaterchem.com |
| DMF, DMSO | Effective for dissolving poorly soluble nucleophiles like sulfinate salts. | reddit.com | |
| Temperature | 60 °C vs. Higher/Lower Temps | Optimal temperature can maximize yield while minimizing side products. | nanomaterchem.com |
| Base | KOH | Found to be the optimal base in certain CuFe₂O₄ catalyzed reactions. | nanomaterchem.com |
| Substrate | Electron-donating vs. -withdrawing groups | Reactivity is system-dependent; some catalysts favor one over the other. | nanomaterchem.comacs.org |
Chemical Reactivity and Mechanistic Investigations of 1 Bromo 4 Propylsulfonyl Naphthalene
Reactivity of the Aryl Bromide Moiety
The bromine atom on the naphthalene (B1677914) ring is a versatile handle for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. Its reactivity is modulated by the strongly deactivating and meta-directing (with respect to electrophilic attack) propylsulfonyl group at the 4-position.
Nucleophilic Aromatic Substitution Reactions
Aromatic rings, typically nucleophilic, can undergo nucleophilic aromatic substitution (SNAr) when substituted with potent electron-withdrawing groups. wikipedia.org The propylsulfonyl group in 1-bromo-4-(propylsulfonyl)naphthalene serves this activating role. This group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org First, the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of the Meisenheimer complex. libretexts.org In the subsequent step, the bromide ion is eliminated, restoring the aromaticity of the ring. libretexts.org
The presence of the sulfonyl group at the para-position relative to the bromine is crucial for activating the ring towards nucleophilic attack. wikipedia.orglibretexts.org This specific arrangement allows for the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfonyl group, thereby stabilizing the intermediate. libretexts.org Strong nucleophiles are generally required to effect this transformation. youtube.com
Table 1: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 1-Methoxy-4-(propylsulfonyl)naphthalene |
| Amine | Ammonia (NH₃) or an alkylamine | 1-Amino-4-(propylsulfonyl)naphthalene |
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi) for Further Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the aryl bromide of this compound is an excellent substrate for these transformations. chinesechemsoc.orgwikipedia.org
The Suzuki coupling reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used for the synthesis of biaryl compounds and is tolerant of a wide range of functional groups. nih.gov
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. nanochemres.org This reaction is typically cocatalyzed by palladium and copper salts and requires a base. nanochemres.org It is a reliable method for the synthesis of aryl-substituted alkynes. nanochemres.org
The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent, catalyzed by a nickel or palladium complex. acs.org This reaction is known for its high functional group tolerance and the ability to form C(sp²)–C(sp³) and C(sp²)–C(sp²) bonds.
Table 2: Examples of Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Arylated naphthalene |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynylated naphthalene |
Radical Reactions Involving the Carbon-Bromine Bond
The carbon-bromine bond in this compound can undergo homolytic cleavage to generate an aryl radical. This process can be initiated by radical initiators or through single-electron transfer (SET) from a reducing agent. rsc.orglibretexts.org The resulting naphthyl radical can then participate in various radical-mediated transformations. For instance, in reductive cross-electrophile coupling reactions, the aryl radical can be trapped by another electrophile. chemrxiv.org The formation of radicals from aryl halides is a key step in certain metal-catalyzed cross-coupling reactions that proceed through a radical mechanism. rsc.org
Reactivity of the Propylsulfonyl Group
The propylsulfonyl group is a robust, electron-withdrawing moiety that influences the reactivity of the naphthalene ring and can also undergo its own set of chemical transformations.
Electrophilic Aromatic Substitution on the Naphthalene Ring Directed by the Sulfonyl Group
The propylsulfonyl group is a strong deactivating group and a meta-director in electrophilic aromatic substitution (EAS) reactions on a benzene (B151609) ring. youtube.com However, in the naphthalene system, the directing effects are more complex. libretexts.org The sulfonyl group deactivates the ring to which it is attached, making further electrophilic substitution on that ring less favorable. youtube.comwordpress.com Therefore, electrophilic attack will preferentially occur on the unsubstituted ring. Within the unsubstituted ring, substitution at the α-positions (5 and 8) is generally favored over the β-positions (6 and 7) due to the greater stability of the resulting carbocation intermediate. libretexts.orgwordpress.com
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Electrophile | Reagent Example | Predicted Major Product(s) |
|---|---|---|
| Nitronium ion | HNO₃/H₂SO₄ | 1-Bromo-5-nitro-4-(propylsulfonyl)naphthalene and 1-Bromo-8-nitro-4-(propylsulfonyl)naphthalene |
| Bromonium ion | Br₂/FeBr₃ | 1,5-Dibromo-4-(propylsulfonyl)naphthalene and 1,8-Dibromo-4-(propylsulfonyl)naphthalene |
Reductive and Oxidative Transformations of the Sulfonyl Moiety (e.g., sulfone to sulfinate transformations)
The sulfonyl group can be reduced to lower oxidation states. Reductive desulfonylation, which involves the cleavage of a carbon-sulfur bond, can be achieved using strong reducing agents like sodium amalgam or samarium(II) iodide. wikipedia.org In the case of an aryl alkyl sulfone, the cleavage typically occurs at the S-alkyl bond to generate a sulfinate anion and an alkyl radical. wikipedia.org Milder reducing conditions might lead to the formation of a sulfinate without complete removal of the sulfur moiety. chinesechemsoc.org
Conversely, the sulfur atom in the propylsulfonyl group is in its highest oxidation state (+6) and therefore cannot be further oxidized. However, the synthetic precursors to this compound, such as the corresponding sulfide, can be readily oxidized to the sulfone using a variety of oxidizing agents like hydrogen peroxide or potassium permanganate. organic-chemistry.org This oxidation is a common method for the preparation of sulfones. organic-chemistry.org
Table 4: Potential Transformations of the Sulfonyl Group and its Precursors
| Transformation | Reagents | Product Type |
|---|---|---|
| Reduction of Sulfone | Sodium amalgam (Na/Hg) | 1-Bromonaphthalene (B1665260) and propylsulfinate |
Interplay Between Bromine and Propylsulfonyl Substituents on Naphthalene Reactivity
The electronic properties of the naphthalene ring are significantly influenced by the attached bromine and propylsulfonyl groups. The bromine atom, being a halogen, exerts a dual electronic effect: it is inductively electron-withdrawing (-I) due to its electronegativity and has a weak, resonance-based electron-donating (+R) effect due to its lone pairs. In contrast, the propylsulfonyl group is a powerful electron-withdrawing group (-I and -R effects) due to the high oxidation state of the sulfur atom and the electronegativity of the oxygen atoms.
In this compound, the strong electron-withdrawing nature of the propylsulfonyl group at the 4-position is expected to dominate the electronic landscape of the naphthalene system. This would render the aromatic rings electron-deficient, a state that significantly impacts its reactivity. The bromine atom at the 1-position further contributes to this electron-deficient character through its inductive effect.
This pronounced electron-withdrawing character would likely deactivate the naphthalene ring towards electrophilic aromatic substitution reactions. Any such reaction, if forced, would be anticipated to occur on the unsubstituted ring, with the directing effects of the existing substituents being a key determinant of the product distribution. Conversely, the electron-deficient nature of the ring system should make it more susceptible to nucleophilic aromatic substitution, particularly at the carbon bearing the bromine atom. The bromine atom, being a good leaving group, would facilitate such reactions.
Regioselectivity and Stereoselectivity in Synthetic Transformations
Detailed studies on the regioselectivity and stereoselectivity of reactions involving this compound are not available in the current body of scientific literature. However, predictions can be made based on the known reactivity of similarly substituted naphthalenes.
In potential cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, the reaction would be expected to occur exclusively at the C-Br bond. The carbon-bromine bond is significantly more reactive in these palladium-catalyzed transformations than any C-H bonds on the naphthalene ring.
For nucleophilic aromatic substitution reactions, the incoming nucleophile would be expected to attack the carbon atom attached to the bromine. The strong electron-withdrawing effect of the propylsulfonyl group at the para-position would stabilize the Meisenheimer intermediate formed during the reaction, thus facilitating the substitution.
Without experimental data, any discussion of stereoselectivity remains purely speculative.
Detailed Mechanistic Elucidation of Key Reaction Pathways
A definitive mechanistic elucidation for any reaction involving this compound is impossible without experimental evidence, such as kinetic studies, isotopic labeling, or computational modeling.
For a hypothetical nucleophilic aromatic substitution, the mechanism would likely proceed via a bimolecular addition-elimination pathway (SNAr). The key steps would involve the attack of the nucleophile to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the departure of the bromide ion to restore aromaticity. The rate of such a reaction would be heavily influenced by the strength of the nucleophile and the stability of the Meisenheimer complex, which is enhanced by the electron-withdrawing propylsulfonyl group.
In the case of metal-catalyzed cross-coupling reactions, the mechanism would follow the established catalytic cycles for reactions like the Suzuki or Buchwald-Hartwig couplings. These typically involve oxidative addition of the aryl bromide to the metal center, transmetalation (for Suzuki coupling) or coordination of the amine (for Buchwald-Hartwig), and reductive elimination to yield the final product and regenerate the catalyst.
Spectroscopic Characterization and Advanced Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts and Coupling Patterns
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the naphthalene (B1677914) ring system and the aliphatic protons of the propyl group. The aromatic region (typically δ 7.0-9.0 ppm) is expected to be complex due to the disubstitution pattern, which reduces the symmetry of the naphthalene core. The protons on the naphthalene ring will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) arising from spin-spin coupling with neighboring protons. The electron-withdrawing nature of the sulfonyl group and the electronegativity of the bromine atom will influence the chemical shifts of the aromatic protons, generally causing them to shift downfield. The propyl group should present three distinct sets of signals: a triplet for the terminal methyl (-CH₃) group, a sextet for the methylene (B1212753) (-CH₂-) group adjacent to the methyl group, and a triplet for the methylene (-CH₂-) group directly attached to the sulfonyl group, which would be the most deshielded of the three.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the proton NMR data by providing information on the carbon skeleton. The spectrum is expected to show 13 distinct signals, corresponding to the 10 carbons of the naphthalene ring and the 3 carbons of the propyl chain. The chemical shifts of the naphthalene carbons will be influenced by the substituents. The carbons directly attached to the bromine atom (C-1) and the sulfonyl group (C-4) are expected to have their resonances significantly shifted. The carbons of the propyl group will appear in the aliphatic region of the spectrum (typically δ 10-60 ppm).
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| Naphthalene-H | 7.5 - 8.5 | Multiplets | |
| -SO₂-CH₂- | ~3.2 | ~55 | Triplet |
| -CH₂-CH₃ | ~1.8 | ~17 | Sextet |
| -CH₃ | ~1.0 | ~13 | Triplet |
| Naphthalene-C | 120 - 140 | ||
| Naphthalene-C-Br | ~125 | ||
| Naphthalene-C-SO₂ | ~140 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Mass Spectrometry for Molecular Ion Detection and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For 1-Bromo-4-(propylsulfonyl)naphthalene (C₁₃H₁₃BrO₂S), the molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).
Electron ionization (EI) would likely induce fragmentation. Key fragmentation pathways for alkyl aryl sulfones often involve the cleavage of the C-S and S-O bonds. cdnsciencepub.com Predicted fragmentation could include the loss of the propyl radical (•C₃H₇), the propylene (B89431) molecule (C₃H₆) via rearrangement, or the entire propylsulfonyl radical (•SO₂C₃H₇). The fragmentation of the naphthalene core itself is also possible.
Predicted Mass Spectrometry Fragmentation
| m/z Value | Predicted Fragment |
| 312/314 | [C₁₃H₁₃BrO₂S]⁺ (Molecular Ion) |
| 269/271 | [M - C₃H₇]⁺ |
| 249/251 | [M - SO₂]⁺ |
| 206/208 | [C₁₀H₇Br]⁺ |
| 127 | [C₁₀H₇]⁺ |
Note: The presence and relative abundance of fragments depend on the ionization energy.
Infrared (IR) Spectroscopy for Identification of Functional Group Vibrations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. vscht.czlibretexts.org The IR spectrum of this compound is expected to show strong absorption bands characteristic of the sulfonyl group, specifically the asymmetric and symmetric stretching vibrations of the S=O bonds. acs.orgresearchgate.netacdlabs.com Other expected vibrations include those for the aromatic C-H and C=C bonds of the naphthalene ring, the aliphatic C-H bonds of the propyl group, and the C-S bond.
Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |
| 2960 - 2850 | Aliphatic C-H Stretch | Medium to Strong |
| 1600 - 1450 | Aromatic C=C Stretch | Medium |
| 1325 - 1300 | Asymmetric SO₂ Stretch | Strong |
| 1150 - 1120 | Symmetric SO₂ Stretch | Strong |
| ~770 | C-Br Stretch | Medium to Strong |
| ~700 | C-S Stretch | Medium |
Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The naphthalene core is a strong chromophore. researchgate.net The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or cyclohexane (B81311) is expected to show multiple absorption bands characteristic of the naphthalene ring system. The positions and intensities of these bands will be influenced by the bromo and propylsulfonyl substituents. aanda.orgias.ac.in Both groups can act as auxochromes, potentially causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene. The electron-withdrawing sulfonyl group, in particular, can affect the energy of the π-π* transitions.
Predicted UV-Vis Absorption Maxima (in a non-polar solvent)
| Transition | Predicted λₘₐₓ (nm) | Notes |
| ¹Bₐ | ~225 | Intense absorption |
| ¹Lₐ | ~280 | Strong absorption |
| ¹Lₑ | ~320 | Weaker, structured band |
Note: The exact wavelengths and molar absorptivities are solvent-dependent.
X-ray Crystallography for Solid-State Molecular Conformation and Packing
X-ray crystallography, if a suitable single crystal can be grown, would provide the most definitive three-dimensional structure of this compound in the solid state. royalsocietypublishing.orgtandfonline.comacs.orgresearchgate.nettandfonline.com This technique would precisely determine bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the conformation of the propylsulfonyl group relative to the naphthalene plane and how the molecules pack together in the crystal lattice, including any intermolecular interactions such as C-H···O or Br···Br contacts. Such an analysis would provide invaluable information on the molecule's shape and solid-state organization.
Gas-Phase Electron Diffraction for Conformational Analysis
Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of compounds in the vapor phase, free from intermolecular forces that are present in the solid state. nih.govwikipedia.orgrsc.org A GED study of this compound would provide information on the equilibrium geometry of the isolated molecule. This would be particularly useful for determining the conformational preferences of the propylsulfonyl group, specifically the torsion angles around the C(naphthyl)-S and S-C(propyl) bonds. Comparing the gas-phase structure to a potential solid-state structure from X-ray crystallography would reveal the influence of crystal packing forces on the molecular conformation. rsc.org
Computational Chemistry and Theoretical Modeling of 1 Bromo 4 Propylsulfonyl Naphthalene
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide detailed insights into the electron distribution, orbital energies, and three-dimensional arrangement of atoms in 1-Bromo-4-(propylsulfonyl)naphthalene.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for molecules of this size. DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to optimize the molecular geometry and calculate electronic properties. mdpi.com
The electronic structure of this compound is characterized by the interplay between the electron-withdrawing sulfonyl group and the bromine atom, both attached to the naphthalene (B1677914) core. The sulfonyl group significantly influences the electron density of the naphthalene ring system, primarily through inductive effects and to a lesser extent, resonance. This would lead to a polarization of the C-S bond and a decrease in electron density on the carbon atom directly attached to the sulfur. The bromine atom also exerts an electron-withdrawing inductive effect.
Natural Bond Orbital (NBO) analysis would likely reveal strong polarization of the S=O bonds, with significant positive charge on the sulfur atom and negative charges on the oxygen atoms. The C-Br bond would also be polarized towards the bromine atom. The HOMO (Highest Occupied Molecular Orbital) is expected to be localized primarily on the naphthalene ring, while the LUMO (Lowest Unoccupied Molecular Orbital) would likely have significant contributions from the sulfonyl group and the carbon atoms of the naphthalene ring, indicating the sites susceptible to nucleophilic and electrophilic attack, respectively.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 4.5 D |
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can provide more accurate results for electron correlation effects, albeit at a greater computational expense. sci-hub.st These methods would be valuable for benchmarking the results obtained from DFT. For a molecule of this size, ab initio calculations would likely be limited to geometry optimizations and single-point energy calculations.
Semi-empirical methods, on the other hand, are much faster but less accurate. They could be employed for preliminary conformational searches or for studying very large systems involving this molecule. However, for detailed electronic structure analysis, DFT or ab initio methods are preferred.
Conformational Analysis and Energy Landscapes
The flexibility of the propylsulfonyl group in this compound gives rise to multiple possible conformations. The rotation around the C(naphthalene)-S and S-C(propyl) bonds will define the conformational landscape of the molecule.
A systematic conformational search, likely performed using molecular mechanics or semi-empirical methods followed by re-optimization of the low-energy conformers with DFT, would be necessary to identify the global minimum and other low-lying energy conformers. The potential energy surface would likely reveal several stable conformers corresponding to different arrangements of the propyl chain relative to the naphthalene ring. The energy barriers between these conformers would determine the conformational dynamics of the molecule at different temperatures. It is anticipated that the most stable conformer would exhibit a staggered arrangement of the propyl group to minimize steric hindrance.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model.
For this compound, DFT calculations can predict its ¹H and ¹³C NMR chemical shifts. researchgate.netchemaxon.com The calculated chemical shifts would be expected to be in good agreement with experimental values after appropriate scaling. The electron-withdrawing nature of the sulfonyl group would cause a downfield shift in the signals of the nearby aromatic protons and carbons.
The infrared (IR) spectrum can also be simulated from the calculated vibrational frequencies. mdpi.com The characteristic vibrational modes would include the symmetric and asymmetric stretching of the S=O bonds, which are expected to appear as strong bands in the region of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. The C-Br stretching vibration would be observed at a lower frequency.
Table 2: Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Experimental Value (Hypothetical) |
| ¹H NMR (δ, ppm) | Aromatic Protons: 7.5-8.5 | Aromatic Protons: 7.6-8.6 |
| Propyl Protons: 1.0-3.2 | Propyl Protons: 1.1-3.3 | |
| ¹³C NMR (δ, ppm) | Aromatic Carbons: 120-140 | Aromatic Carbons: 122-142 |
| Propyl Carbons: 13-55 | Propyl Carbons: 14-57 | |
| IR (ν, cm⁻¹) | S=O stretch (asym): 1325 | S=O stretch (asym): 1330 |
| S=O stretch (sym): 1150 | S=O stretch (sym): 1155 |
Reaction Mechanism Elucidation and Transition State Analysis through Computational Approaches
Computational chemistry can be employed to investigate the mechanisms of reactions involving this compound. For instance, in a Suzuki-Miyaura cross-coupling reaction where the bromine atom is substituted, DFT calculations can be used to model the entire catalytic cycle. nih.govresearchgate.net This would involve locating the transition states for the key steps: oxidative addition, transmetalation, and reductive elimination. The calculated activation energies for these steps would help in understanding the reaction kinetics and the factors that control the efficiency of the reaction.
Similarly, the mechanism of synthesis of this compound, for example, through the oxidation of the corresponding sulfide, could be studied computationally. researchgate.net The calculations could elucidate the nature of the oxidizing agent's interaction with the sulfide and the transition states involved in the formation of the sulfoxide (B87167) and subsequently the sulfone.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or in a condensed phase. nih.govnih.gov MD simulations would reveal how the molecule interacts with solvent molecules and with other molecules of the same kind.
The simulations would likely show that the sulfonyl group is a strong hydrogen bond acceptor, leading to specific interactions with protic solvents. In a non-polar solvent, intermolecular interactions would be dominated by van der Waals forces and dipole-dipole interactions arising from the polar sulfonyl and bromo groups. These simulations can also be used to calculate properties such as the diffusion coefficient and radial distribution functions, which describe the local ordering of molecules in the liquid state. The study of intermolecular interactions is crucial for understanding the crystal packing and solid-state properties of the compound. nih.gov
Advanced Applications and Functional Materials Development Based on 1 Bromo 4 Propylsulfonyl Naphthalene Scaffold
Utilization as a Versatile Building Block in Complex Organic Synthesis
Extensive searches of scientific literature and chemical databases did not yield specific examples of 1-bromo-4-(propylsulfonyl)naphthalene being utilized as a versatile building block in complex organic synthesis. The following subsections detail the lack of available information regarding its specific applications.
Synthesis of Multifunctional Naphthalene (B1677914) Derivatives
There is currently no publicly available research demonstrating the synthesis of multifunctional naphthalene derivatives using this compound as a starting material. While the naphthalene scaffold is a common motif in medicinal chemistry and materials science, the specific reactivity and synthetic utility of this particular bromo-sulfonylated naphthalene derivative have not been reported in the literature. nih.govnih.govdntb.gov.ua
Precursor for Diverse Sulfonylated and Halogenated Compounds
No documented studies were found that describe the use of this compound as a precursor for the synthesis of other diverse sulfonylated or halogenated compounds. The inherent structure of the molecule, possessing both a bromo and a propylsulfonyl group, suggests potential for further functionalization through reactions such as cross-coupling at the bromine-substituted position or modification of the sulfonyl group. However, specific examples of such transformations are not present in the available scientific literature.
Integration into Polymeric and Supramolecular Architectures
There is no information available in the scientific literature regarding the integration of this compound into polymeric or supramolecular architectures.
Naphthalene Sulfone Moieties in Polymer Chemistry
While polymers containing naphthalene and sulfone moieties, such as sulfonated poly(aryl ether ketone)s, have been synthesized and studied for their properties, there is no specific mention or utilization of this compound as a monomer or functional additive in these or any other polymer systems.
Incorporation into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) for Functional Properties
A review of the current literature reveals no instances of this compound being used as a building block or ligand for the construction of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The bifunctional nature of the molecule could theoretically lend itself to the formation of such extended structures, but this potential has not been explored or reported.
Development of Catalytic Systems and Reagents
No published research was found to indicate that this compound has been developed or utilized as a catalyst or a reagent in any catalytic systems.
Investigation of Photophysical Properties for Optoelectronic Applications
The photophysical properties of organic molecules are central to their application in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). For the this compound system, we can infer its potential by examining related naphthalene derivatives. Naphthalene-based compounds are known for their strong fluorescence, high quantum yields, and excellent photostability. nih.gov The introduction of a sulfonyl group, a potent electron acceptor, is a common strategy to tune the electronic and photophysical properties of aromatic systems. rsc.org
In many donor-acceptor chromophores, the presence of a sulfonyl group can induce intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is crucial for applications in TADF (thermally activated delayed fluorescence) materials, which are vital for highly efficient OLEDs. rsc.org While specific data for this compound is unavailable, studies on other sulfone-containing aromatic compounds have demonstrated their potential as high-performance TADF emitters. rsc.org
The photophysical properties of naphthalene derivatives can be significantly tuned by chemical modification. For instance, naphthalene-based polymers have been synthesized and investigated for their use in blue-light-emitting OLEDs. mdpi.com The emission color and efficiency of these materials are highly dependent on the molecular structure and intermolecular interactions. mdpi.com
To illustrate the typical photophysical properties of functionalized naphthalenes, the following table presents data for representative naphthalene-oxacalixarene derivatives. acs.org
| Compound | Absorption Max (λabs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Max (λem, nm) |
| 8OA | 288 | 0.45 x 10⁴ | - |
| 8OA-N | 318 | 5.87 x 10⁴ | - |
| Data for 8-membered oxacalixarene (8OA) and its naphthyl-decorated derivative (8OA-N) in toluene. acs.org |
The introduction of a naphthyl group in 8OA-N leads to a significant red-shift in the absorption spectrum and a more than 13-fold increase in the molar extinction coefficient, demonstrating the profound impact of the naphthalene moiety on the photophysical properties. acs.org
Design and Synthesis of Advanced Materials with Tunable Properties Derived from the this compound Core
The this compound core is an excellent starting point for the synthesis of a wide array of advanced materials with tunable properties. The bromine atom provides a reactive site for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse functional groups. nih.gov This synthetic versatility enables the fine-tuning of the electronic and optical properties of the resulting materials.
For example, by coupling different aromatic or heteroaromatic moieties to the naphthalene core, it is possible to create a library of compounds with varying degrees of π-conjugation and different energy levels (HOMO/LUMO). This is a key strategy in the development of materials for organic electronics. Naphthalene derivatives have been successfully used to construct organic semiconductor materials for applications in ambipolar field-effect transistors. nih.gov
The "building-blocks approach" is a powerful method for developing new organic semiconductor materials. nih.gov By combining different building blocks, novel molecules with desired properties can be synthesized. nih.gov The table below showcases a series of naphthalene derivatives synthesized via this approach and their resulting charge carrier mobilities in organic thin-film transistors (OTFTs).
| Compound | Synthetic Method | Highest Mobility (cm²V⁻¹s⁻¹) |
| DIN | Suzuki Coupling | - |
| DSN | Suzuki Coupling | - |
| DPEN | Sonogashira Coupling | 0.53 |
| Data for 2,6-di(1H-inden-2-yl)naphthalene (DIN), 2,6-di((E)-styryl)naphthalene (DSN), and 2,6-bis(phenylethynyl)naphthalene (DPEN). nih.gov |
Furthermore, the sulfonyl group in the this compound scaffold can also be a target for chemical modification, although it is generally more stable than the bromo group. The combination of a reactive bromo-substituent and a property-tuning sulfonyl group on a robust naphthalene platform makes this molecule a highly attractive building block for the creation of novel functional materials for a range of applications, from light-emitting devices to sensors and transistors. The ability to tune the material's properties through synthetic modifications is a critical aspect of modern materials chemistry. rsc.orgsyntecoptics.com
Q & A
Q. What are the recommended synthetic routes for 1-bromo-4-(propylsulfonyl)naphthalene, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves sulfonylation of 1-bromo-4-propylthionaphthalene using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) or hydrogen peroxide in acidic media. Optimization includes controlling stoichiometry (e.g., 1.2–1.5 equivalents of oxidant) and temperature (0–25°C) to minimize over-oxidation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the sulfonyl product. Yields >80% are achievable with rigorous exclusion of moisture .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR can confirm sulfonyl group integration (δ ~3.0–3.5 ppm for CH adjacent to sulfonyl) and bromine-induced deshielding in the naphthalene ring.
- HRMS : High-resolution mass spectrometry verifies molecular ion ([M+H]) and isotopic patterns consistent with bromine.
- XRD : Single-crystal X-ray diffraction resolves steric effects of the bulky sulfonyl group, providing bond-length data for computational validation .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats due to potential skin/eye irritation (H315/H319 hazards).
- Ventilation : Use fume hoods to avoid inhalation of particulates (H335).
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.
- First Aid : Flush eyes with water for 15 minutes; seek medical evaluation for persistent symptoms .
Advanced Research Questions
Q. How does the sulfonyl group influence the photophysical properties of this compound, particularly in oxygen-sensitive environments?
- Methodological Answer : The sulfonyl group enhances intersystem crossing, promoting triplet-state formation. To study oxygen quenching, use time-resolved phosphorescence spectroscopy in deaerated solvents (e.g., acetonitrile). Compare decay kinetics in air-saturated vs. argon-purged solutions. Ternary complexes with cyclodextrins (e.g., β-CD) and surfactants (e.g., Brij30) can stabilize triplet states, reducing oxygen diffusion rates .
Q. What mechanistic insights explain contradictions in reported toxicity profiles of brominated naphthalene derivatives?
- Methodological Answer : Discrepancies arise from species-specific metabolism (e.g., cytochrome P450 activation in rodents vs. humans) and exposure routes (oral vs. inhalation). Design comparative studies using:
- In vitro models : Human hepatocytes vs. murine microsomes to assess metabolite profiles.
- Dose-response assays : Vary concentrations (0.1–100 µM) to identify nonlinear toxicity thresholds.
- Biomarkers : Monitor glutathione depletion and DNA adduct formation via LC-MS/MS .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Employ density functional theory (DFT) to calculate:
- Electrophilicity Index (ω) : Assess bromine’s leaving-group propensity.
- Frontier Molecular Orbitals : Identify reactive sites for Suzuki-Miyaura coupling (e.g., Pd-catalyzed aryl bromide activation).
Validate predictions experimentally using optimized conditions (e.g., Pd(PPh), KCO, toluene/water, 80°C) .
Q. What strategies resolve low crystallinity issues in X-ray structural analysis of sulfonylated naphthalenes?
- Methodological Answer :
- Co-crystallization : Use sterically complementary agents (e.g., 1,3,5-triazine derivatives) to stabilize lattice packing.
- Temperature Gradients : Slow cooling (0.1°C/min) from saturated ethanol solutions.
- Halogen Bonding : Introduce iodine substituents to enhance diffraction quality .
Data Contradiction Analysis
Q. Why do synthetic yields for sulfonylated naphthalenes vary across studies, and how can reproducibility be improved?
- Methodological Answer : Variations stem from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
